molecular formula C22H25N3O2 B10987191 1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

Cat. No.: B10987191
M. Wt: 363.5 g/mol
InChI Key: CMAPBBOSBBHQRX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the reaction of 4-methoxyphenethylamine with 2,3,4,9-tetrahydro-1H-carbazole-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)AMINE
  • N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)THIOUREA

Uniqueness

N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

InChI

InChI=1S/C22H25N3O2/c1-27-16-11-9-15(10-12-16)13-14-23-22(26)25-20-8-4-6-18-17-5-2-3-7-19(17)24-21(18)20/h2-3,5,7,9-12,20,24H,4,6,8,13-14H2,1H3,(H2,23,25,26)

InChI Key

CMAPBBOSBBHQRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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